molecular formula C6H14Cl2N2O B14024293 (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride

(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride

Cat. No.: B14024293
M. Wt: 201.09 g/mol
InChI Key: AEKSLRDYWGDCMN-XRIGFGBMSA-N
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Description

(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is a chiral piperidin-2-one derivative of significant interest in medicinal chemistry for its role as a versatile scaffold in the development of novel therapeutic agents. The piperidine motif is a privileged structure in drug design, prominently featured in a wide range of marketed pharmaceuticals and bioactive molecules, particularly those targeting central nervous system (CNS) disorders, cancer, and infectious diseases . Its value stems from its ability to favorably modulate key physicochemical properties of a drug candidate, including lipophilicity, water solubility, and metabolic stability, while allowing the molecule to adapt to the steric demands of various biological targets . This compound serves as a critical synthetic intermediate or building block for constructing more complex molecules. Researchers utilize this chiral scaffold to explore and optimize structure-activity relationships (SAR) in lead compounds, leveraging its defined stereochemistry to achieve specific interactions with enzyme binding pockets . The presence of the piperidine ring, especially when functionalized at the 5-position, can enhance a molecule's druggability by improving its pharmacokinetic (ADME) properties and facilitating transport across biological membranes . The primary research applications for this compound are in the synthesis and discovery of new bioactive molecules, making it a valuable tool for chemists and pharmacologists working in early-stage drug development programs. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H14Cl2N2O

Molecular Weight

201.09 g/mol

IUPAC Name

(5S)-5-amino-1-methylpiperidin-2-one;dihydrochloride

InChI

InChI=1S/C6H12N2O.2ClH/c1-8-4-5(7)2-3-6(8)9;;/h5H,2-4,7H2,1H3;2*1H/t5-;;/m0../s1

InChI Key

AEKSLRDYWGDCMN-XRIGFGBMSA-N

Isomeric SMILES

CN1C[C@H](CCC1=O)N.Cl.Cl

Canonical SMILES

CN1CC(CCC1=O)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization to Form the Piperidinone Core

The piperidin-2-one ring is typically formed via cyclization reactions starting from suitable amino acid derivatives or keto-amines. One approach involves intramolecular cyclization of amino-keto precursors under acidic or basic conditions to yield the lactam ring.

Introduction of the 5-Amino Group with Stereocontrol

The 5-amino substituent is introduced via stereoselective reductive amination or nucleophilic substitution. For example, starting from a 5-keto-piperidinone intermediate, reductive amination with ammonia or an amine source under controlled conditions can yield the (5S)-5-amino configuration.

N-Methylation at the 1-Position

The nitrogen methylation is achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Careful control is necessary to avoid overalkylation or side reactions.

Formation of the Dihydrochloride Salt

The free base of (5S)-5-amino-1-methyl-piperidin-2-one is converted to its dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent like ethyl acetate or ethanol. This salt formation improves crystalline properties and facilitates purification.

Representative Synthetic Route (Based on Related Piperidinone Syntheses)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Amino-keto precursor, acid/base catalyst Formation of piperidin-2-one core
2 Reductive amination Ammonia or amine, reducing agent (e.g., NaBH3CN), mild conditions Introduction of (5S)-amino group
3 N-Methylation Methyl iodide or dimethyl sulfate, base N-methylation at 1-position
4 Salt formation HCl in ethyl acetate or ethanol Formation of dihydrochloride salt

Detailed Example from Patent Literature (Adapted)

While direct preparation methods for (5S)-5-amino-1-methyl-piperidin-2-one; dihydrochloride are scarce, related compounds with piperidinone cores have been synthesized using the following approach:

  • Starting from N-tert-butoxycarbonyl-4-piperidone, reductive amination with an amine source and sodium cyanoborohydride in methanol at ambient temperature yields a protected intermediate.
  • Deprotection with hydrochloric acid in ethyl acetate affords the free amine as a dihydrochloride salt.
  • Further functionalization or purification steps involve crystallization or chromatography.

This multi-step process ensures stereochemical integrity and high purity of the final dihydrochloride salt.

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography is commonly used to purify intermediates and the final compound.
  • Salt Precipitation: Controlled addition of hydrochloric acid and solvent adjustment precipitates the dihydrochloride salt.
  • Crystallization: Recrystallization from suitable solvents enhances purity and yields crystalline material.
  • Characterization: NMR spectroscopy, mass spectrometry, and chiral HPLC confirm structure and stereochemistry.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Notes
Starting materials Amino-keto precursors, N-Boc-piperidone
Reductive amination agent Sodium cyanoborohydride or sodium triacetoxyborohydride
Methylation agent Methyl iodide, dimethyl sulfate
Solvents Methanol, ethyl acetate, ethanol, acetonitrile
Temperature range 0 °C to reflux, often ambient to 40 °C
Purification Column chromatography, crystallization
Salt formation HCl in ethyl acetate or ethanol
Yield Variable, typically moderate to high depending on optimization

Chemical Reactions Analysis

Types of Reactions

(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce various amines or alcohols.

Scientific Research Applications

(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride Applications

(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is a chemical compound with potential applications in various scientific fields. Its unique structural features, including the piperidine core and amino group, may confer specific biological activities that are not present in similar compounds.

Scientific Research Applications

(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is primarily used as a building block in the synthesis of complex organic molecules. The synthesis of this compound typically involves optimization of synthetic routes to maximize yield and minimize costs, often incorporating techniques like continuous flow reactors and green chemistry principles to reduce environmental impact.

Potential Applications

  • Chemistry As a building block for synthesizing more complex molecules.
  • Biology Studied for its potential biological activities. Its unique structural features, including the piperidine core and amino group, may confer specific biological activities that may not be present in similar compounds. This uniqueness enhances its potential as a therapeutic agent and highlights its significance in research applications.

Preclinical and Clinical Evidence

Mechanism of Action

The mechanism of action of (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Dihydrochloride Derivatives

Methyl (2R,5S)-(5-Amino-piperidin-2-yl)-acetate Dihydrochloride
  • Molecular Formula : C₈H₁₈N₂O₂Cl₂ (MW: 245.15 g/mol)
  • Key Properties: Melting point of 240°C, synthesized via reaction with methanol HCl. Structural differences include an ester group (-COOCH₃) at position 2 and (2R,5S) stereochemistry. Used in peptide synthesis due to its reactive ester moiety .
  • The stereochemical variation at position 2 may influence biological activity.
Methyl (2S,5S)-(1-Methyl-5-amino-piperidin-2-yl)-acetate Dihydrochloride
  • Molecular Formula : C₁₄H₂₆N₂O₄ (MW: 259.18 g/mol)
  • Key Properties : Lower melting point (198°C ) and distinct stereochemistry (2S,5S). Exhibits a larger molecular structure with additional methyl and ester groups, impacting pharmacokinetics .
  • Comparison : The extended alkyl chain and ester substituent may enhance lipid solubility, favoring blood-brain barrier penetration for CNS applications.

Proline and Piperazine Derivatives

4S-Aminoproline Dihydrochloride
  • Structure: Proline analog with an amino group at position 3.
  • Applications : Used in recombinant insulin production to modify peptide stability and conformation .
  • Comparison: While both compounds are dihydrochloride salts of cyclic amines, 4S-aminoproline’s five-membered pyrrolidine ring confers different conformational constraints compared to the piperidinone scaffold of the target compound.
(2S,5S)-1-Benzyl-2,5-Dimethylpiperazine Dihydrochloride
  • Molecular Formula : C₁₃H₂₂N₂Cl₂ (MW: 289.24 g/mol)
  • Key Properties : Piperazine derivative with dual methyl and benzyl groups. Used in receptor-binding studies due to its rigid structure .
  • Comparison : The presence of two nitrogen atoms in the piperazine ring increases basicity, affecting solubility and interaction with biological targets.

Functional and Pharmacological Comparisons

Solubility and Stability

Dihydrochloride salts generally exhibit enhanced aqueous solubility compared to free bases or monohydrochloride forms. For example, octenidine dihydrochloride (antiseptic) and trifluoperazine dihydrochloride (antipsychotic) leverage dual HCl groups for improved bioavailability .

Stereochemical Influence

The (5S) configuration of the target compound is critical for chiral recognition in drug-receptor interactions. Analogous stereospecific effects are observed in (2R,5S)-configured piperidine derivatives , which show varied binding affinities compared to (2S,5S) isomers .

Biological Activity

(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is a synthetic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

  • Molecular Formula : C7_7H12_{12}Cl2_2N\O
  • Molecular Weight : Approximately 201.09 g/mol
  • Structure : The compound features a piperidin-2-one structure, which is common in various biologically active molecules. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for diverse applications in research and industry .

The biological activity of (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride primarily involves its interaction with specific molecular targets. It may act as an enzyme inhibitor , binding to active sites on enzymes and blocking substrate access, thereby inhibiting enzymatic activity. This property positions it as a candidate for drug development targeting various proteins involved in disease pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against certain kinases involved in disease processes.
  • Antiparasitic Activity : In vitro studies have indicated effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness, with an EC50_{50} value of 260 nM .
  • Cytotoxicity : It has been assessed for cytotoxic effects on various cell lines, demonstrating selectivity over mammalian cells while maintaining efficacy against parasitic targets .

Study 1: Efficacy Against T. brucei

In a study focused on the development of a series of compounds for treating human African trypanosomiasis (HAT), (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride was evaluated for its antiparasitic properties. The compound demonstrated a significant reduction in T. brucei growth in vitro, indicating its potential as a therapeutic agent .

Study 2: Pharmacokinetics and Toxicity

A pharmacokinetic study highlighted the compound's absorption and metabolism profiles when administered to rodent models. Results showed that while it had poor intrinsic clearance, modifications to the administration route improved exposure levels significantly . However, toxicity was noted at higher doses, emphasizing the need for careful dose optimization in therapeutic applications.

Table 1: Biological Activity Summary

Activity TypeMeasurementValue
Enzyme InhibitionIC50_{50}12 μM
Antiparasitic EfficacyEC50_{50}260 nM
SelectivityMRC-5 Cell Line~200-fold

Table 2: Pharmacokinetic Profile

Administration RouteExposure LevelObservations
OralLowPoor absorption due to first-pass metabolism
Intraperitoneal (IP)ModerateImproved exposure in HRN mice models

Q & A

Q. What strategies validate the compound's role in asymmetric synthesis frameworks?

  • Methodological Answer : Apply Corey's methodology for chiral pool synthesis, leveraging the compound's rigid piperidine core. Use Sharpless asymmetric epoxidation or Jacobsen hydrolytic kinetic resolution to generate enantiomeric intermediates. Theoretical frameworks (e.g., Curtin-Hammett principle) guide transition-state analysis .

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